molecular formula C21H23N3O B2538187 1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(p-tolyl)urea CAS No. 852140-79-5

1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(p-tolyl)urea

Cat. No.: B2538187
CAS No.: 852140-79-5
M. Wt: 333.435
InChI Key: BDTBQDBFRTYLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C21H23N3O and its molecular weight is 333.435. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Polymer Formation

Direct attachment of two 2-ureido-4-[1H]-pyrimidinone (UPy) subunits to a 3,6-carbazolyl core results in the formation of highly viscous, supramolecular polymers. Modification of this structure, such as the insertion of a methylene spacer, can lead to well-defined cyclic tetramers, indicating the potential of these compounds in creating belt-shaped molecular arrangements suitable for advanced material applications (Yong Yang et al., 2011).

Molecular Structure and Dynamics

Studies on the dynamic NMR of N,N-dimethyl carbamoyl 5-aryloxytetrazoles have revealed insights into the unusually high barriers to rotation about the C-N bonds in the urea moiety. These findings contribute to our understanding of molecular dynamics and the effects of structural modifications on compound behavior (Fahimeh Movahedifar et al., 2017).

Osmolyte Interactions

Research on the thermodynamic compensation of urea and trimethylamine N-oxide (TMAO) interactions with proteins provides insights into the unique use of a urea-methylamine mixture as osmolytes by certain marine organisms. This balance between denaturant and stabilizer effects has implications for understanding protein stability in extreme environments (T. Lin & S. N. Timasheff, 1994).

Potential Antifilarial Agents

The synthesis of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas and their demonstration of antifilarial activity against Brugia pahangi and Litomosoides carinii highlight the potential of these compounds as antifilarial agents. This research opens avenues for the development of new treatments for filarial diseases (S. Ram et al., 1984).

Properties

IUPAC Name

1-(4-methylphenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-14-6-9-16(10-7-14)23-21(25)22-13-15-8-11-20-18(12-15)17-4-2-3-5-19(17)24-20/h6-12,24H,2-5,13H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTBQDBFRTYLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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